5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide
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Overview
Description
5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxy group, and a hydroxy-methylbutyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with 2-hydroxy-2-methylbutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of a hydroxy-methylbutyl group.
5-chloro-2-hydroxy-N-(2-sulfanylphenyl)benzamide: Contains a sulfanyl group instead of a hydroxy-methylbutyl group.
Uniqueness
5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide is unique due to the presence of the hydroxy-methylbutyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, bioavailability, and interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16ClNO3 |
---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide |
InChI |
InChI=1S/C12H16ClNO3/c1-3-12(2,17)7-14-11(16)9-6-8(13)4-5-10(9)15/h4-6,15,17H,3,7H2,1-2H3,(H,14,16) |
InChI Key |
REDVLHIUOKYQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CNC(=O)C1=C(C=CC(=C1)Cl)O)O |
Origin of Product |
United States |
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